2-({[4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-({[4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole is a complex organic compound that features a unique combination of imidazole, oxadiazole, and chlorophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps. One common route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 4-chlorobenzaldehyde with 2,5-dimethylphenylamine in the presence of an acid catalyst.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with hydrazine and a carboxylic acid derivative to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is investigated for its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-({[4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and targets can vary depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
4-(4-Chlorophenyl)-1H-imidazole: Contains the imidazole and chlorophenyl groups but lacks the oxadiazole ring.
Uniqueness
2-({[4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H21ClN4OS |
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Molecular Weight |
473.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C26H21ClN4OS/c1-17-8-9-18(2)23(14-17)31-15-22(19-10-12-21(27)13-11-19)28-26(31)33-16-24-29-30-25(32-24)20-6-4-3-5-7-20/h3-15H,16H2,1-2H3 |
InChI Key |
RYUPPBCBFVBMDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(N=C2SCC3=NN=C(O3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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